

Spectroscopic Profile of Isobutyl Valerate: A Technical Guide

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Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: *B076362*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isobutyl valerate** (also known as isobutyl pentanoate), a compound of interest for researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **isobutyl valerate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-------------|--------------------------------|---|
| ~3.82 | Doublet | 2H | ~6.7 | -O-CH ₂ - CH(CH ₃) ₂ |
| ~2.20 | Triplet | 2H | ~7.5 | -CO-CH ₂ - CH ₂ CH ₂ CH ₃ |
| ~1.89 | Multiplet | 1H | - | -O-CH ₂ - CH(CH ₃) ₂ |
| ~1.58 | Sextet | 2H | ~7.5 | -CO-CH ₂ -CH ₂ - CH ₂ CH ₃ |
| ~1.35 | Sextet | 2H | ~7.4 | -CO-CH ₂ CH ₂ - CH ₂ -CH ₃ |
| ~0.92 | Doublet | 6H | ~6.7 | -O-CH ₂ - CH(CH ₃) ₂ |
| ~0.90 | Triplet | 3H | ~7.4 | -CO- CH ₂ CH ₂ CH ₂ -CH ₃ |

Note: Predicted data based on standard chemical shift values and coupling patterns for esters. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---------------------------------|-----------------|---|
| ~173.5 | C=O | C=O |
| ~70.5 | CH ₂ | -O-CH ₂ -CH(CH ₃) ₂ |
| ~34.2 | CH ₂ | -CO-CH ₂ -CH ₂ CH ₂ CH ₃ |
| ~28.2 | CH | -O-CH ₂ -CH(CH ₃) ₂ |
| ~27.0 | CH ₂ | -CO-CH ₂ -CH ₂ -CH ₂ CH ₃ |
| ~22.3 | CH ₂ | -CO-CH ₂ CH ₂ -CH ₂ -CH ₃ |
| ~19.0 | CH ₃ | -O-CH ₂ -CH(CH ₃) ₂ |
| ~13.7 | CH ₃ | -CO-CH ₂ CH ₂ CH ₂ -CH ₃ |

Note: Predicted data based on standard chemical shift values for esters. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |

Note: These are characteristic absorption bands for a simple aliphatic ester like **isobutyl valerate**.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 85 | 99.99 | $[\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CO}]^+$ (Acylium ion) |
| 57 | 73.74 | $[\text{C}_4\text{H}_9]^+$ (Butyl cation) |
| 56 | 54.14 | $[\text{C}_4\text{H}_8]^+$ (Butene radical cation) |
| 41 | 38.29 | $[\text{C}_3\text{H}_5]^+$ (Allyl cation) |
| 29 | 28.30 | $[\text{C}_2\text{H}_5]^+$ (Ethyl cation) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A small amount of **isobutyl valerate** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For ^1H NMR, standard parameters are used. For ^{13}C NMR, proton broadband decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy

Sample Preparation: For liquid samples like **isobutyl valerate**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm^{-1} .^[2]

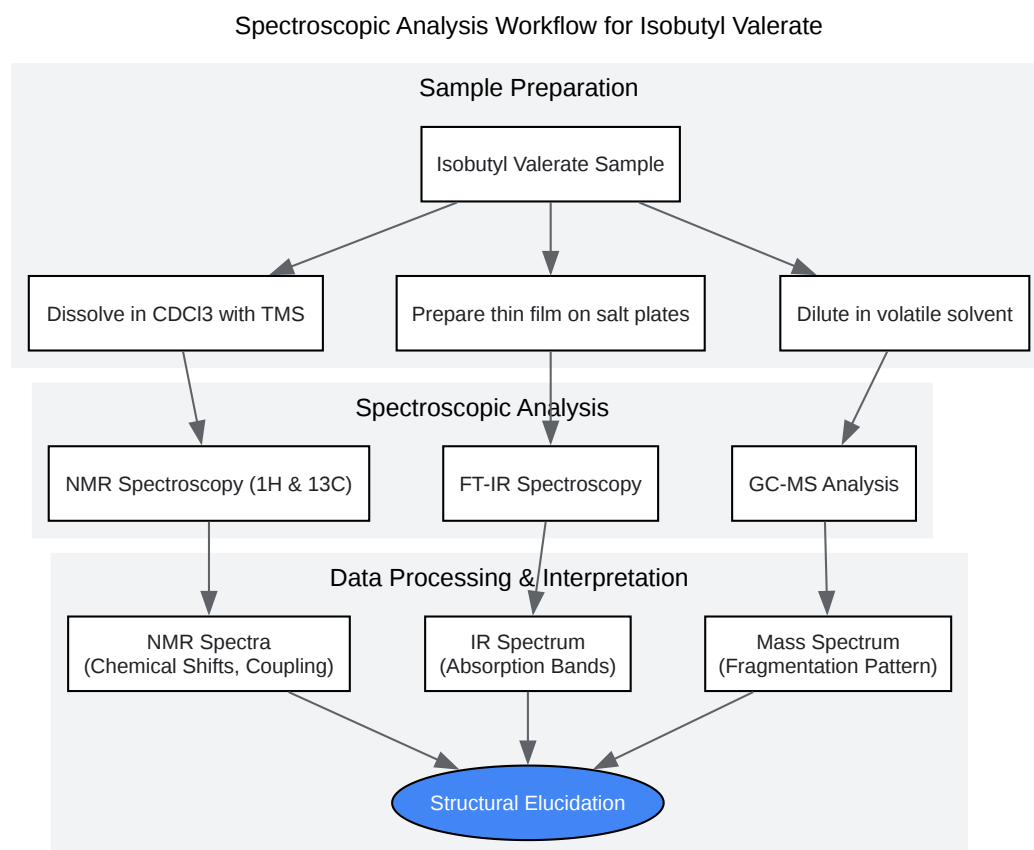
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The **isobutyl valerate** sample is diluted in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration.

Data Acquisition: The analysis is performed on a GC-MS system.[3] The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation of components.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **isobutyl valerate**.



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Caption: Workflow of Spectroscopic Analysis.

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